Direct Comparison of Monoamine Transporter Releasing Potency: 1-Phenylbutan-2-amine (AEPEA) vs. d-Amphetamine
In direct head-to-head in vitro synaptosomal release assays, 1-phenylbutan-2-amine (AEPEA) demonstrates a marked shift in selectivity compared to d-amphetamine. AEPEA acts as a fully efficacious releaser at the norepinephrine transporter (NET) but is substantially less potent than amphetamine at both NET and, most notably, the dopamine transporter (DAT) [1].
| Evidence Dimension | Releasing potency at dopamine transporter (DAT) and norepinephrine transporter (NET) |
|---|---|
| Target Compound Data | DAT EC50 = 273 ± 36 nM (%Emax = 101); NET EC50 = 80 ± 17 nM (%Emax = 100) |
| Comparator Or Baseline | d-Amphetamine: DAT EC50 = 5 ± 1 nM (%Emax = 102); NET EC50 = 8 ± 1 nM (%Emax = 96) |
| Quantified Difference | AEPEA is approximately 55-fold less potent at DAT and 10-fold less potent at NET than d-amphetamine. |
| Conditions | In vitro synaptosomal release assays using [3H]MPP+ as substrate; rat caudate (DAT) and whole brain minus caudate/cerebellum (NET) synaptosomes. |
Why This Matters
This data confirms that AEPEA is not a simple, lower-potency version of amphetamine; its vastly reduced DAT potency relative to NET potency defines it as a functionally selective norepinephrine releaser, which is critical for studies investigating the neurochemical basis of adrenergic versus dopaminergic signaling.
- [1] Schindler, C. W., et al. (2021). Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements. Journal of Pharmacology and Experimental Therapeutics, 376(1), 118-126. doi:10.1124/jpet.120.000129 View Source
